molecular formula C9H5Br2FO2 B13727765 2,3-Dibromo-5-fluorocinnamic acid

2,3-Dibromo-5-fluorocinnamic acid

Cat. No.: B13727765
M. Wt: 323.94 g/mol
InChI Key: SPTWHRXPXIDIEE-OWOJBTEDSA-N
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Description

2,3-Dibromo-5-fluorocinnamic acid is a halogenated cinnamic acid derivative characterized by a phenylpropenoic acid backbone substituted with bromine atoms at positions 2 and 3 and a fluorine atom at position 4. Cinnamic acid derivatives are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties.

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,3-dibromo-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

SPTWHRXPXIDIEE-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of cinnamic acid using bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo derivative . Fluorination can be achieved using reagents such as Selectfluor under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and fluorine reagents safely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cinnamic acid derivatives, which can be further functionalized for various applications.

Scientific Research Applications

2,3-Dibromo-5-fluorocinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorocinnamic acid involves its interaction with molecular targets through its electrophilic bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes data for halogenated aromatic compounds, which share partial structural similarities with 2,3-Dibromo-5-fluorocinnamic acid. Below is a comparative analysis based on substituent patterns, molecular weights, and physical properties:

Table 1: Comparative Properties of Halogenated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Substituents Functional Group
a-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 65 Br (position 1), F (3,5) Toluene (methyl)
2,6-Difluoro-4-iodoanisole C₇H₅F₂IO 270.02 Not reported F (2,6), I (4) Anisole (methoxy)
This compound C₉H₅Br₂FO₂ Not available* Not available* Br (2,3), F (5) Cinnamic acid (COOH)

Notes:

  • Substituent Effects :
    • Bromine and fluorine atoms in this compound increase molecular weight and polarity compared to a-Bromo-3,5-difluorotoluene (MW 207.02). The carboxylic acid group further enhances hydrophilicity and hydrogen-bonding capacity, unlike the methyl or methoxy groups in the compared compounds .
    • Halogen positioning (e.g., meta vs. para) impacts steric hindrance and electronic effects. For example, iodine in 2,6-Difluoro-4-iodoanisole may confer distinct reactivity in electrophilic substitution compared to bromine .
  • Physical Properties: The boiling point of a-Bromo-3,5-difluorotoluene (65°C) is relatively low due to its nonpolar methyl group, whereas this compound likely has a higher boiling point owing to hydrogen bonding from the carboxylic acid group.

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